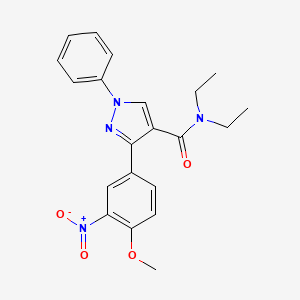
N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is related to a class of compounds used in the synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone . Entacapone is a drug used in the treatment of Parkinson’s disease .
Synthesis Analysis
The synthesis of related compounds involves amine-mediated demethylation of precursors under mild conditions . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis
The crystal structure of the isomer of entacapone, a significant human metabolite, has been established . NMR methods for deriving E and Z geometry and other similar molecules have been successfully established, mainly by studying the proton-coupled 13C spectra .Chemical Reactions Analysis
The scope of demethylation has been studied. Analogues of ethyl 2-cyano-3-(3, 4-dimethoxy-5-nitrophenyl) prop-2-enoate wherein a methoxyl group is not adjacent to a NO2 group are unaffected and phenolic derivatives yield the amine salts .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Some derivatives of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and 4-(ethoxycarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, which are structurally related to N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, have been synthesized. These derivatives were obtained by reacting the acids with SOCl2, transforming them into acyl chlorides, and then reacting with various diamines and diols to form bis-carboxamide derivatives and β-hydroxy esters, respectively. The structures of these compounds were elucidated using FT-IR, 1H NMR, 13C NMR, and elemental analysis methods (Kasımoğulları, Maden, & Mert, 2012).
Antibacterial Properties
- N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, closely related to the chemical , have been synthesized and evaluated for potential antimicrobial properties. One such compound exhibited significant effectiveness against strains of pathogenic and opportunistic Staphylococcus aureus, indicating potential for use in antibacterial applications (Pitucha et al., 2011).
Applications in Medical Imaging
- Methoxy and fluorine analogs of related pyrazole carboxamides have been synthesized and evaluated for their potential in medical imaging, specifically in developing tracers for positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors. These studies indicate the potential utility of such compounds in biological imaging studies (Tobiishi et al., 2007).
Cytotoxic Evaluation
- Related pyrazole-1-carboxamide analogues have been synthesized and evaluated for cytotoxicity against breast cancer cell lines. Certain derivatives showed promising results, indicating potential applications in cancer research and therapy (Ahsan et al., 2018).
Antimicrobial Activity
- Investigations into 1H-pyrazole-3-carboxylic acid derivatives, similar to the compound , have shown the synthesis of novel compounds with demonstrated antimicrobial activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Korkusuz, Yıldırım, & Albayrak, 2013).
Synthesis for CB1 Cannabinoid Receptor Study
- Studies involving the synthesis of radiolabeled compounds, closely related to N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, for the study of CB1 cannabinoid receptors in the animal brain using positron emission tomography, have been conducted. This signifies its importance in neurological research (Katoch-Rouse & Horti, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-4-23(5-2)21(26)17-14-24(16-9-7-6-8-10-16)22-20(17)15-11-12-19(29-3)18(13-15)25(27)28/h6-14H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKXGUVDJGQOQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)
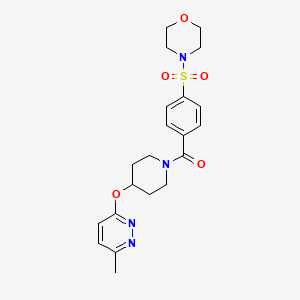
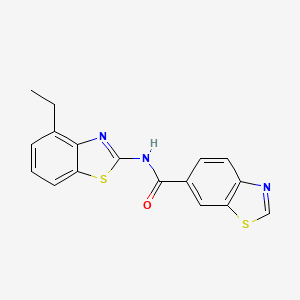
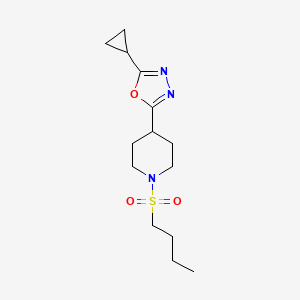
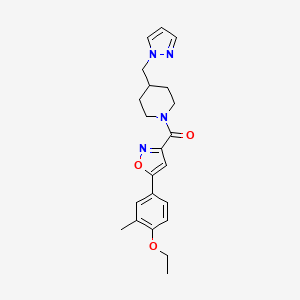

![3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2365462.png)
![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)
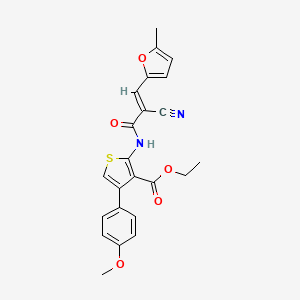
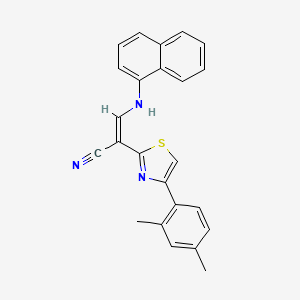
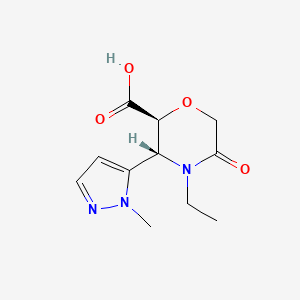
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)
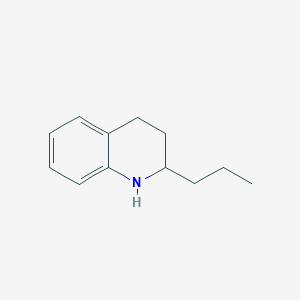
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)